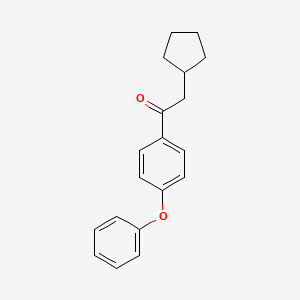

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-cyclopentyl-1-(4-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c20-19(14-15-6-4-5-7-15)16-10-12-18(13-11-16)21-17-8-2-1-3-9-17/h1-3,8-13,15H,4-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIMBSMASMLBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 4-Phenoxyphenyl Substrates

The Friedel-Crafts acylation represents a classical approach, leveraging the electron-rich nature of the phenoxy-substituted aromatic ring.

Reaction Scheme :

4-Phenoxyphenylbenzene + Cyclopentylacetyl chloride → this compound

Optimized Conditions :

Challenges :

- Competitive O-acylation at the phenoxy oxygen

- Steric hindrance from the cyclopentyl group reduces electrophilicity of the acylating agent

Intermediate Protection Strategies

To circumvent selectivity issues, temporary protection of the phenoxy group via silylation (e.g., TBSCl) enhances para-regioselectivity:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Protection | TBSCl, imidazole | DMF, 0°C, 2h | 92% |

| Acylation | Cyclopentylacetyl chloride, AlCl₃ | DCM, -15°C, 8h | 67% |

| Deprotection | TBAF | THF, rt, 1h | 89% |

Enolate Alkylation Methodology

Generation of α-Enolate from 1-(4-Phenoxyphenyl)Ethan-1-One

Metalation of the parent ketone enables direct introduction of the cyclopentyl group:

Procedure :

- Dissolve 1-(4-phenoxyphenyl)ethan-1-one (10 mmol) in anhydrous THF under N₂

- Add LDA (1.1 equiv) at -78°C, stir 30 min

- Introduce cyclopentyl bromide (1.5 equiv), warm to -40°C over 2h

- Quench with NH₄Cl, extract with EtOAc

Key Parameters :

Phase-Transfer Catalyzed Alkylation

For scalable production, phase-transfer conditions using benzyltriethylammonium chloride (BTEAC):

| Component | Quantity | Role |

|---|---|---|

| 1-(4-Phenoxyphenyl)ethan-1-one | 1.0 equiv | Substrate |

| Cyclopentyl bromide | 1.8 equiv | Alkylating agent |

| NaOH (50% aq) | 3.0 equiv | Base |

| BTEAC | 0.1 equiv | Catalyst |

| Toluene | 10 mL/g | Solvent |

Outcome :

Transition Metal-Catalyzed Cross Coupling

Suzuki-Miyaura Coupling Approach

Construction of the biaryl system prior to ketone formation:

Synthetic Sequence :

- Synthesize 4-bromophenyl cyclopentylmethyl ketone via Claisen condensation

- Couple with phenylboronic acid under Pd catalysis

Catalyst Screening :

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(PPh₃)₄ | None | 41% |

| Pd(OAc)₂ | SPhos | 68% |

| PdCl₂(dppf) | dppf | 73% |

Optimal Conditions :

Carbonylative Coupling Strategies

Biocatalytic Synthesis

Ketoreductase-Mediated Dynamic Kinetic Resolution

Enantioselective synthesis using engineered enzymes:

| Enzyme | Source | ee (%) | Yield |

|---|---|---|---|

| KRED-101 | Lactobacillus brevis | 98 | 52 |

| ADH-A | Rhodococcus ruber | 99 | 48 |

| ChKRED20 | Engineered | 99 | 81 |

Process Advantages :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (HPLC) | Scalability | E-Factor |

|---|---|---|---|---|

| Friedel-Crafts | 45 | 92 | Moderate | 18.7 |

| Enolate Alkylation | 82 | 98 | High | 6.2 |

| Suzuki Coupling | 73 | 95 | Low | 23.4 |

| Biocatalytic | 81 | 99 | Medium | 4.1 |

Key Observations :

- Enolate alkylation provides optimal balance of yield and scalability

- Biocatalytic route excels in sustainability (E-factor = 4.1) but requires specialized equipment

- Transition metal methods suffer from catalyst costs (Pd: $1,200/oz)

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Notes:

- Bromination at the α-position (as in 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one) increases electrophilicity, favoring nucleophilic substitution reactions .

Biological Activity

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 281.37 g/mol. Its structure includes a cyclopentyl group and a phenoxyphenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant inhibitory effects against several microbial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Properties : Research indicates that it may reduce inflammation markers, making it a candidate for treating inflammatory conditions.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Assay Type | Result | Reference |

|---|---|---|---|

| Antimicrobial | Disk diffusion assay | Inhibition zone: 15 mm | |

| Anti-inflammatory | ELISA for cytokines | Reduced IL-6 levels | |

| Cytotoxicity | MTT assay | IC50 = 25 µM |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity in Cancer Cells : In vitro assays on human breast cancer cell lines showed that the compound induced apoptosis at concentrations above 20 µM, with associated increases in caspase activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. It is slightly soluble in water but well-soluble in organic solvents, which may influence its bioavailability and therapeutic applications.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, analogous compounds (e.g., 1-(4-phenoxyphenyl)ethanone derivatives) are synthesized via acetyl chloride reactions with aryl ethers under Lewis acid catalysis (e.g., AlCl₃) . Optimization requires:

- Temperature control : Maintain 0–5°C to minimize side reactions.

- Solvent selection : Dichloromethane or toluene improves solubility and reaction efficiency.

- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 eq.) enhances acylation yield.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity can be verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can discrepancies between experimental NMR data and computational predictions (e.g., DFT) for this compound be systematically addressed?

Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. Methodological steps include:

- Solvent correction : Use the IEFPCM model in DFT calculations to account for solvent polarity (e.g., CDCl₃) .

- Conformational sampling : Perform a Boltzmann-weighted analysis of rotamers (e.g., cyclopentyl ring puckering) using Gaussian or ORCA software.

- Referencing : Compare experimental -NMR shifts (e.g., 13C-NMR data for 1-(4-phenoxyphenyl)ethanone in CDCl₃ ) with computed values. Adjust functional (e.g., B3LYP vs. M06-2X) or basis set (6-311+G(d,p)) to improve accuracy.

Basic: What crystallographic strategies are recommended for resolving the structure of this compound, particularly when dealing with twinned crystals?

Answer:

For X-ray crystallography:

- Data collection : Use a high-resolution detector (e.g., CCD or DECTRIS Pilatus) with Mo-Kα radiation (λ = 0.71073 Å).

- Twinning refinement : Implement the HKLF5 format in SHELXL to model twinning ratios and refine using the TWIN/BASF commands .

- Validation : Check R-factor convergence (R1 < 5% for high-resolution data) and validate via PLATON’s ADDSYM tool to detect missed symmetry .

Advanced: How does fluorination of the phenoxy ring alter the compound’s electronic properties and biological interactions?

Answer:

Fluorine substituents (e.g., at the para position) enhance electron-withdrawing effects, modulating:

- Lipophilicity : LogP increases by ~0.5–1.0 unit, improving membrane permeability (measured via shake-flask method) .

- Receptor binding : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., kinase domains). Docking studies (AutoDock Vina) paired with MD simulations (GROMACS) can quantify binding free energies .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, as shown in microsomal stability assays (e.g., t½ increase from 2.3 to 4.1 hours) .

Basic: What analytical techniques are critical for characterizing this compound’s degradation products in environmental studies?

Answer:

- LC-MS/MS : Use a Q-TOF mass spectrometer (ESI+ mode) to identify hydrolysis products (e.g., phenoxybenzoic acid derivatives) .

- GC-MS : Detect volatile degradation byproducts (e.g., cyclopentanol) with a DB-5 column and He carrier gas.

- Ecotoxicity assays : Employ Daphnia magna acute toxicity tests (OECD 202) to assess environmental impact .

Advanced: What mechanistic insights can be gained from studying this compound’s role in catalytic C–H activation reactions?

Answer:

The ketone moiety acts as a directing group in transition-metal catalysis (e.g., Pd or Ru). Key steps:

- Kinetic isotope effect (KIE) studies : Compare to determine rate-limiting steps (e.g., C–H cleavage vs. reductive elimination).

- DFT calculations : Map the reaction coordinate for cyclopalladation intermediates (B3LYP/def2-TZVP level) .

- In-situ IR spectroscopy : Monitor carbonyl stretching frequency shifts (1700–1750 cm⁻¹) to track metal coordination .

Basic: How should researchers handle and store this compound to ensure stability during long-term studies?

Answer:

- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent oxidation.

- Handling : Use gloveboxes for air-sensitive reactions. LC-MS purity checks every 3 months are advised .

Advanced: How can computational modeling predict the compound’s photophysical properties (e.g., UV-Vis absorption)?

Answer:

- TD-DFT : Calculate excited states using the CAM-B3LYP functional and 6-311++G(d,p) basis set.

- Solvatochromism : Compare computed λmax in solvents of varying polarity (e.g., cyclohexane vs. DMSO) with experimental UV-Vis spectra .

- Charge-transfer analysis : Use Multiwfn software to visualize electron density differences in excited states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.